Nuvenzepine: A Technical Whitepaper on its Chemical Structure and Pharmacological Profile
Nuvenzepine: A Technical Whitepaper on its Chemical Structure and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuvenzepine is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist with a complex tricyclic chemical architecture. This document provides a comprehensive overview of the chemical structure of Nuvenzepine, its physicochemical properties, and the experimental methodologies used for its characterization. Furthermore, it delves into its mechanism of action as a muscarinic antagonist, providing insights into its pharmacological effects and potential therapeutic applications, such as in the treatment of gastrospasm. Detailed experimental protocols for pharmacological evaluation and a proposed synthetic pathway are also presented.
Chemical Structure and Properties
Nuvenzepine is a tricyclic compound featuring a central diazepine ring fused with two pyridine rings, a structural motif known as dipyrido[3,2-b:2',3'-e][1][2]diazepine.[3] This core is further functionalized with a (1-methylpiperidin-4-yl)carbonyl group.
IUPAC Name: 11-[(1-methylpiperidin-4-yl)carbonyl]-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one
Table 1: Chemical and Physical Properties of Nuvenzepine
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₄O₂ | |
| Molecular Weight | 336.39 g/mol | |
| CAS Number | 96487-37-5 | |
| SMILES String | CN1CCC(CC1)C(=O)N1c2ccccc2NC(=O)c2cccnc12 | |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO and methanol (predicted) | - |
Proposed Synthesis and Characterization
While the specific, proprietary synthesis of Nuvenzepine is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of related dipyridodiazepine derivatives.
Proposed Synthetic Pathway
A potential synthetic approach involves the condensation of a substituted diaminopyridine with a suitable piperidine-containing dicarbonyl compound or its equivalent.
Step 1: Acylation. The synthesis would likely begin with the acylation of a 2,3-diaminopyridine derivative with 1-methylpiperidine-4-carbonyl chloride. This reaction would likely be carried out in an inert solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.
Step 2: Cyclization. The resulting intermediate would then undergo an intramolecular cyclization to form the diazepine ring. This step may be facilitated by heat or the use of a suitable catalyst to promote the ring-closing reaction, yielding Nuvenzepine.
Characterization Methods
The structural confirmation and purity assessment of the synthesized Nuvenzepine would be conducted using a combination of standard analytical techniques.
Table 2: Analytical Characterization Techniques for Nuvenzepine
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To determine the proton environment of the molecule. | Aromatic protons of the pyridine rings, aliphatic protons of the piperidine ring, and the N-methyl group would show characteristic chemical shifts and coupling patterns. |
| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbons, aromatic carbons of the pyridine rings, and aliphatic carbons of the piperidine ring would be observed at distinct chemical shifts. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of Nuvenzepine would be detected, along with characteristic fragment ions. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the amide C=O stretching, C-N stretching, and aromatic C-H stretching would be expected. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak would indicate a high degree of purity. |
| Elemental Analysis | To confirm the elemental composition (C, H, N, O). | The experimentally determined percentages of each element should closely match the calculated values for the molecular formula C₁₉H₂₀N₄O₂. |
Mechanism of Action and Signaling Pathway
Nuvenzepine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Pharmacological studies indicate that it exhibits a degree of selectivity, with a higher affinity for M₁ and M₃ receptor subtypes compared to M₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a cascade of intracellular signaling events.
The M₁ and M₃ receptors are coupled to the Gq family of G-proteins. As an antagonist, Nuvenzepine binds to these receptors but does not elicit a response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling pathway.
By blocking the activation of M₁ and M₃ receptors, Nuvenzepine prevents the Gq-mediated activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the downstream effects of IP₃-mediated calcium release from intracellular stores and DAG-mediated activation of protein kinase C (PKC) are suppressed. In smooth muscle cells, this inhibition of calcium signaling leads to relaxation and a reduction in contractile activity, which underlies the therapeutic potential of Nuvenzepine in treating conditions characterized by smooth muscle spasms.
Experimental Protocols for Pharmacological Evaluation
The pharmacological activity of Nuvenzepine has been characterized in isolated tissue preparations, providing quantitative measures of its antagonist potency. The following protocols are based on the methodologies described by Barocelli et al. (1994).
Acetylcholine-Induced Contractions in Guinea Pig Ileum
This assay is used to determine the antagonist affinity (pA₂) of Nuvenzepine at muscarinic receptors in the smooth muscle of the ileum.
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Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.
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Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile responses.
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Dose-Response to Agonist: A cumulative concentration-response curve to acetylcholine is obtained.
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Antagonist Incubation: The tissue is washed and then incubated with a known concentration of Nuvenzepine for a predetermined period.
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Repeat Dose-Response: The acetylcholine concentration-response curve is repeated in the presence of Nuvenzepine.
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Data Analysis: The rightward shift of the dose-response curve is used to calculate the pA₂ value using a Schild plot, which provides a measure of the antagonist's affinity for the receptor.
Bethanechol-Induced Gallbladder Contractions
This protocol assesses the antagonist potency of Nuvenzepine on muscarinic receptors in the gallbladder.
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Tissue Preparation: The gallbladder is isolated from a guinea pig and cut into spiral strips. These strips are mounted in an organ bath under the same conditions as the ileum preparation.
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Contraction Measurement: Contractile responses are recorded using an isometric force transducer.
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Dose-Response to Agonist: A cumulative concentration-response curve to the muscarinic agonist bethanechol is established.
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Antagonist Incubation and Repeat Dose-Response: The protocol follows the same steps as for the ileum preparation, with Nuvenzepine incubation and subsequent bethanechol dose-response curves.
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Data Analysis: The pA₂ value is calculated from the shift in the bethanechol dose-response curve.
Vagal-Stimulated Tracheal Constriction
This ex vivo preparation evaluates the effect of Nuvenzepine on neurally mediated airway smooth muscle contraction.
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Tissue Preparation: A segment of the trachea with the vagus nerves intact is isolated from a guinea pig and mounted in an organ bath.
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Stimulation and Measurement: The vagus nerves are stimulated electrically to induce tracheal constriction, which is measured as an increase in intraluminal pressure.
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Antagonist Application: Nuvenzepine is added to the organ bath at various concentrations.
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Inhibition of Constriction: The ability of Nuvenzepine to inhibit the vagal-stimulated tracheal constriction is quantified.
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Data Analysis: The concentration of Nuvenzepine that produces a 50% inhibition of the maximal constriction (pIC₅₀) is determined.
Quantitative Pharmacological Data
The following table summarizes the reported antagonist potencies of Nuvenzepine in the aforementioned experimental models.
Table 3: Pharmacological Activity of Nuvenzepine
| Preparation | Agonist | Parameter | Value |
| Guinea Pig Isolated Ileum | Acetylcholine | pA₂ | 7.08 ± 0.15 |
| Guinea Pig Gallbladder | Bethanechol | pA₂ | 7.23 ± 0.16 |
| Guinea Pig Trachea | Vagal Stimulation | pIC₅₀ | 6.77 ± 0.06 |
Data from Barocelli E, et al. Pharmacol Res. 1994 Aug-Sep;30(2):161-70.
Conclusion
Nuvenzepine is a structurally complex, tricyclic muscarinic antagonist with a distinct pharmacological profile. Its ability to potently antagonize M₁ and M₃ muscarinic receptors provides a clear mechanism for its observed effects on smooth muscle contractility. The experimental protocols outlined in this document provide a robust framework for the pharmacological characterization of Nuvenzepine and related compounds. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for its potential development as a therapeutic agent for gastrointestinal and other disorders involving smooth muscle hyperreactivity.
References
- 1. Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1,4]diazepin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 129618-40-2|11-Cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one|BLD Pharm [bldpharm.com]
